ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE

Ferroptosis Friedreich's Ataxia Lipid Peroxidation

ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE (CAS 102004-72-8) is a critical chemotype for ferroptosis research. Lacking the 3-amino substituent of Ferrostatin-1/SRS11-92, it serves as an ideal negative control or comparator in structure–activity relationship (SAR) studies, enabling precise differentiation of pharmacophoric contributions. Its unsubstituted phenyl ring also provides a flexible scaffold for medicinal chemistry derivatization towards BChE inhibitors or antimicrobial agents. Procure this distinct compound to ensure experimental rigor in ferroptosis, enzyme inhibition, and antimicrobial screening programs.

Molecular Formula C15H21NO2
Molecular Weight 0
CAS No. 102004-72-8
Cat. No. B1166818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 4-(CYCLOHEXYLAMINO)BENZOATE
CAS102004-72-8
Molecular FormulaC15H21NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE (CAS 102004-72-8): A Ferroptosis-Modulating Building Block with Differentiated Substituent Architecture


ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE (CAS 102004-72-8), with the molecular formula C15H21NO2, is a substituted ethyl benzoate featuring a para-cyclohexylamino group on the phenyl ring . It is structurally related to the well-characterized ferroptosis inhibitors Ferrostatin-1 and SRS11-92, but critically lacks the 3-amino substituent present in those analogs [1]. This compound has been implicated in modulating ferroptosis pathways and is evaluated for its potential antimicrobial properties . Its procurement is often driven by the need for a specific scaffold for further functionalization or for use as a control in studies investigating the structure-activity relationships (SAR) of this inhibitor class.

Why 4-(Cyclohexylamino)benzoate Scaffolds Cannot Be Substituted Interchangeably with Ferrostatin-1 or SRS11-92


In the class of 4-(cyclohexylamino)benzoate esters, small modifications to the phenyl ring's substitution pattern have a profound impact on biological activity. The presence, absence, or nature of substituents ortho to the cyclohexylamino group is a primary driver of potency and selectivity. For instance, the addition of a 3-amino group (as in Ferrostatin-1) or a 3-benzylamino group (as in SRS11-92) results in potent, nanomolar ferroptosis inhibition [1]. Conversely, analogs lacking these ortho-substituents, such as ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE, represent a distinct chemotype with a different pharmacological profile. Therefore, assuming functional equivalence between ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE and its 3-amino- or 3-benzylamino-substituted counterparts in experimental systems will lead to erroneous conclusions. Selection of the precise compound must be guided by its specific, and often divergent, quantitative performance data relative to these closely related analogs.

Quantitative Differentiation of ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE Against Key Comparators: An Evidence-Based Selection Guide


Differential Ferroptosis Inhibition Potency: 4-(Cyclohexylamino)benzoate vs. Ferrostatin-1 (3-Amino Analog)

In a cellular model of Friedreich's Ataxia (FRDA), Ferrostatin-1 (ethyl 3-amino-4-(cyclohexylamino)benzoate) demonstrated efficacy as a ferroptosis inhibitor at a concentration of 500 nM, protecting cells from death induced by ferric ammonium citrate (FAC) and L-buthionine (S,R)-sulfoximine (BSO) [1]. In the same study, the structurally related SRS11-92 (ethyl 3-(benzylamino)-4-(cyclohexylamino)benzoate) was also efficacious at 500 nM [1]. ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE, which lacks the 3-amino group, was not tested in this system. This structural divergence means the compound's ferroptosis-modulating activity, if any, cannot be assumed to be comparable to that of Ferrostatin-1.

Ferroptosis Friedreich's Ataxia Lipid Peroxidation

Butyrylcholinesterase (BChE) Inhibitory Activity: Impact of Cyclohexyl vs. Cyclohexylmethyl Substituent

The analog ethyl 4-((cyclohexylmethyl)amino)benzoate (compound 3h) was identified as a selective and potent BChE inhibitor with an IC50 of 0.735 μM and a selectivity ratio of >100-fold over acetylcholinesterase (AChE) [1]. The target compound, ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE, features a cyclohexylamino group directly attached to the phenyl ring, whereas the active analog has a cyclohexylmethylamino group. This key difference in linker length and flexibility is a critical determinant of BChE inhibitory activity, suggesting that the target compound's activity profile will be distinct.

Butyrylcholinesterase Alzheimer's Disease Structure-Activity Relationship

Radical-Trapping Antioxidant Potential: Inferring Activity from Structural Analogs

Ferrostatin-1 (ethyl 3-amino-4-(cyclohexylamino)benzoate) is described as a potent inhibitor of ferroptosis with radical-trapping antioxidant (RTA) properties, capable of reducing the accumulation of lipid peroxides [1]. The RTA activity is attributed to the electron-donating properties of the aromatic amine. ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE lacks the 3-amino group that enhances electron density on the phenyl ring, a structural feature crucial for efficient radical scavenging. Therefore, its RTA activity is predicted to be lower compared to Ferrostatin-1, making it a less potent inhibitor of lipid peroxidation.

Radical-Trapping Antioxidant Lipid Peroxidation Ferroptosis

Procurement Implications: Purity and Research-Grade Availability

ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE (CAS 102004-72-8) is commercially available from multiple suppliers with a typical purity of 95% for research applications . Its analog Ferrostatin-1 (CAS 347174-05-4) is also widely available, often at higher purity (≥98% by HPLC) and is offered as a ready-to-use solution in DMSO . This difference in commercial presentation and stated purity can impact experimental reproducibility and should be a key consideration during procurement, particularly for sensitive biological assays.

Purity Procurement Research Grade

Strategic Application Scenarios for ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE Based on Evidence Differentiation


Negative Control or Comparator for Ferroptosis Inhibition Studies

Given its structural similarity to Ferrostatin-1 but lack of a 3-amino group, ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE serves as an ideal negative control or comparator compound in experiments designed to validate the essential role of the 3-amino substituent for potent ferroptosis inhibition [1]. Its use can help confirm that observed effects are due to specific structural features rather than non-specific interactions of the 4-(cyclohexylamino)benzoate scaffold.

Scaffold for Structure-Activity Relationship (SAR) Exploration

This compound is a valuable starting point for medicinal chemistry programs focused on developing novel ferroptosis inhibitors, BChE inhibitors, or antimicrobial agents. Its unsubstituted phenyl ring at the 3-position provides a unique handle for further functionalization, allowing researchers to systematically explore the impact of various substituents on biological activity [1][2]. The resulting derivatives can be compared against Ferrostatin-1 and SRS11-92 to map key pharmacophoric elements.

Investigating Linker-Dependent Activity in BChE Inhibition

For researchers studying butyrylcholinesterase (BChE) inhibitors, ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE offers a distinct chemotype to probe the effect of the linker between the cyclohexyl ring and the aniline nitrogen. By comparing its activity to that of ethyl 4-((cyclohexylmethyl)amino)benzoate (IC50 = 0.735 μM) [2], scientists can elucidate the optimal spatial arrangement for enzyme inhibition, informing the design of more potent and selective BChE inhibitors for Alzheimer's disease research.

Antimicrobial Screening and Mode-of-Action Studies

Preliminary research indicates that ETHYL 4-(CYCLOHEXYLAMINO)BENZOATE possesses antimicrobial properties [1]. This compound can be used in broad-spectrum antimicrobial screening assays to identify susceptible bacterial strains and to investigate its mechanism of action. Its activity can be benchmarked against established antimicrobial agents and other 4-aminobenzoate derivatives to establish a structure-activity relationship for this class of compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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